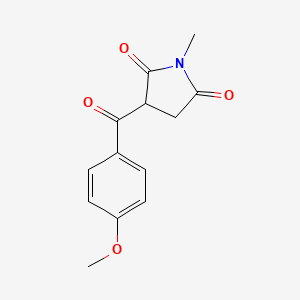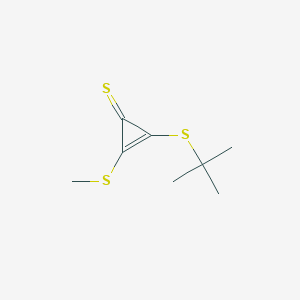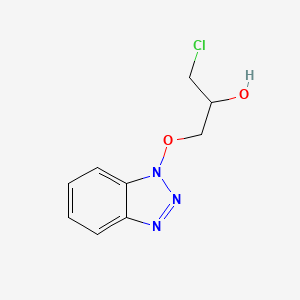![molecular formula C9H12NO6P B14351720 Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate CAS No. 90436-77-4](/img/structure/B14351720.png)
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is notable for its unique structural features, including a hydroxy group and a nitrophenyl group attached to the phosphonate moiety. It is used in various scientific research applications due to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . For instance, trimethylphosphite can react with methyl iodide to produce dimethyl methylphosphonate, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction . Microwave irradiation and visible-light illumination are also employed to accelerate the reaction process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, amino derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
2-Hydroxyethylphosphonate: Another organophosphorus compound with similar reactivity.
Aminophosphonates: Compounds with an amino group attached to the phosphonate moiety, used in medicinal chemistry.
Uniqueness
Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate is unique due to its combination of a hydroxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions with biological molecules are required .
Eigenschaften
| 90436-77-4 | |
Molekularformel |
C9H12NO6P |
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
dimethoxyphosphoryl-(2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H12NO6P/c1-15-17(14,16-2)9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9,11H,1-2H3 |
InChI-Schlüssel |
DWXPGNKJVLIZHP-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[{4-[(Dodecyloxy)carbonyl]phenyl}(phenyl)methoxy]carbonyl}benzoate](/img/no-structure.png)


![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)





![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)
